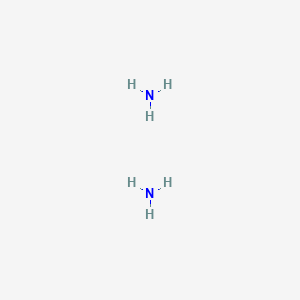

Ammonia nitrogen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ammonia nitrogen is a useful research compound. Its molecular formula is H6N2 and its molecular weight is 34.062 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Nitrogen Fertilizers

Ammonia nitrogen is predominantly utilized in the production of nitrogen fertilizers, which are essential for modern agriculture. Through the Haber-Bosch process, ammonia is synthesized and subsequently converted into various fertilizers such as ammonium nitrate, ammonium sulfate, and urea. These fertilizers provide vital nitrogen to the soil, promoting plant growth and enhancing agricultural yields .

Soil Health and Microbial Activity

Recent studies indicate that this compound plays a significant role in soil health by influencing microbial communities. For instance, nitrogen application has been shown to enhance the abundance of genes associated with ammonium assimilation and nitrogen cycling in rhizosphere soil . This suggests that proper management of this compound can improve soil fertility and crop productivity.

Industrial Applications

Refrigeration Systems

Ammonia is widely used as a refrigerant in industrial refrigeration systems due to its high efficiency and low environmental impact. Its properties allow for effective cooling in food processing plants, cold storage facilities, and ice rinks. However, its toxicity necessitates stringent safety measures during handling and storage .

Chemical Manufacturing

In the chemical industry, ammonia serves as a precursor for various chemicals and plays a critical role in processes such as selective catalytic reduction (SCR) to reduce nitrogen oxides emissions from combustion sources. This process involves injecting ammonia into exhaust gases, where it reacts with nitrogen oxides to produce harmless nitrogen and water .

Metal Treatment Processes

Ammonia is also employed in metal heat treatment processes like case hardening and annealing. In these applications, ammonia is decomposed at high temperatures to introduce nitrogen into metal surfaces, enhancing hardness and wear resistance .

Environmental Management

Wastewater Treatment

this compound is a key component in wastewater treatment processes. It can be removed through biological treatment methods that optimize conditions such as carbon-to-nitrogen ratios and pH levels. Recent pilot studies have demonstrated effective removal rates of this compound under controlled conditions .

Air Quality Management

Ammonia emissions from agricultural activities contribute significantly to air pollution. Effective management strategies are essential to mitigate its environmental impact. The conversion of ammonia in the atmosphere can lead to fine particulate matter formation, which poses health risks .

Emerging Technologies

Innovative Synthesis Methods

Research is ongoing into alternative methods for synthesizing ammonia that are more environmentally friendly than the traditional Haber-Bosch process. Innovative techniques utilizing catalysts that mimic natural processes (e.g., using nitrogenase enzymes) have shown promise in producing ammonia at lower temperatures and pressures .

Energy Carrier Potential

Ammonia is being explored as a potential energy carrier due to its ability to be easily liquefied and transported without generating carbon dioxide emissions when burned. This characteristic positions ammonia as a viable option for thermal power generation and hydrogen production .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Agriculture | Nitrogen fertilizers (urea, ammonium nitrate) | Enhances crop yield and soil fertility |

| Industrial Refrigeration | Refrigerant in food processing | High efficiency; environmentally friendly |

| Chemical Manufacturing | Precursor for chemicals; SCR technology | Reduces emissions from combustion sources |

| Metal Treatment | Case hardening; annealing | Improves hardness and wear resistance |

| Wastewater Treatment | Biological removal of ammonia | Reduces environmental impact |

| Emerging Technologies | Alternative synthesis methods; energy carrier | Lowers carbon footprint; enhances energy storage |

Propiedades

Fórmula molecular |

H6N2 |

|---|---|

Peso molecular |

34.062 g/mol |

Nombre IUPAC |

azane |

InChI |

InChI=1S/2H3N/h2*1H3 |

Clave InChI |

XKMRRTOUMJRJIA-UHFFFAOYSA-N |

SMILES canónico |

N.N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.